3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid
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Overview
Description
3-{4-[3-(Decyloxy)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid is a chemical compound known for its unique structure and properties. This compound features a phenyl group substituted with a decyloxy group and a prop-2-enoic acid moiety, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(Decyloxy)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available starting materialsThe final step often involves the formation of the prop-2-enoic acid moiety through aldol condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-(Decyloxy)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (OH⁻, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-{4-[3-(Decyloxy)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3-{4-[3-(Decyloxy)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylprop-2-enoic acid
- (2E)-3-(4-propoxyphenyl)prop-2-enoic acid
- 2-cyano-3-phenyl-but-2-enoic acid ethyl ester
Uniqueness
The presence of the decyloxy group and the prop-2-enoic acid moiety allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
95265-09-1 |
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Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[4-(3-decoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H30O4/c1-2-3-4-5-6-7-8-9-18-26-22(25)17-15-20-12-10-19(11-13-20)14-16-21(23)24/h10-17H,2-9,18H2,1H3,(H,23,24) |
InChI Key |
SVOCGQHSJRAXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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